molecular formula C7H7BF3KO B1592792 Potassium (2-Methoxyphenyl)trifluoroborate CAS No. 236388-46-8

Potassium (2-Methoxyphenyl)trifluoroborate

Cat. No. B1592792
CAS RN: 236388-46-8
M. Wt: 214.04 g/mol
InChI Key: IXJPOOXJHKETAZ-UHFFFAOYSA-N
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Description

Potassium (2-Methoxyphenyl)trifluoroborate, also known as PMTF, is a salt of potassium and 2-methoxyphenyl trifluoroborate, a strong anion. PMTF is a colorless solid that is soluble in water and other organic solvents. PMTF is used in a variety of scientific fields, including organic chemistry, biochemistry, and materials science. It is a versatile reagent that is used in a variety of reactions and processes, such as the synthesis of organic compounds, the preparation of catalysts, and the synthesis of polymers. In addition, PMTF is used in a variety of biochemical and physiological studies, such as the investigation of enzyme activities and the study of protein-ligand interactions.

Scientific Research Applications

Suzuki-Miyaura Coupling

Potassium (2-Methoxyphenyl)trifluoroborate is widely used as a nucleophilic coupling partner in Suzuki-Miyaura coupling reactions. This type of reaction is pivotal in forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules for pharmaceuticals, agrochemicals, and organic materials .

Metal-Catalyzed Cross-Coupling Reactions

This compound serves as a versatile coupling partner in various metal-catalyzed cross-coupling reactions beyond Suzuki-Miyaura coupling. It’s utilized with catalysts like copper, rhodium, nickel, or palladium to form diverse organic compounds .

Stability Advantage

Potassium trifluoro(2-methoxyphenyl)borate offers significant advantages over boronic acids and esters due to its moisture and air stability. This stability is particularly beneficial in reactions that require stringent control of moisture or are conducted under oxidative conditions .

Diverse Transformations

Organotrifluoroborates, including Potassium (2-Methoxyphenyl)trifluoroborate, have been identified as choice reagents for a number of diverse transformations. Their unique reactivity patterns complement those of other available organoboron reagents, making them valuable in synthetic chemistry .

properties

IUPAC Name

potassium;trifluoro-(2-methoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJPOOXJHKETAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635604
Record name Potassium trifluoro(2-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2-Methoxyphenyl)trifluoroborate

CAS RN

236388-46-8
Record name Potassium trifluoro(2-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-methoxyphenyltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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